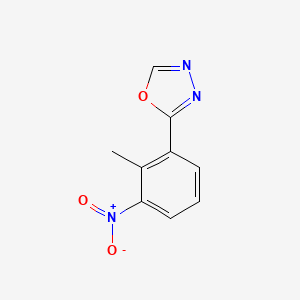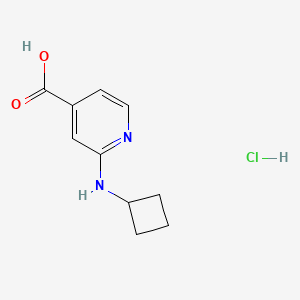
5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the oxazole family, which is known for its diverse range of biological activities.
Applications De Recherche Scientifique
Mechanistic Investigations in Organic Chemistry
The compound 5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole and its related structures have been studied for their behavior in organic reactions. For instance, Capriati et al. (2002) explored the addition of lithiated 2-alkyl- and 2-(chloroalkyl)-4,5-dihydro-1,3-oxazoles to nitrones, observing various reaction outcomes based on different substituents and conditions (Capriati, Degennaro, Florio, & Luisi, 2002).
Coordination Chemistry and Asymmetric Synthesis
Oxazole ligands, such as those derived from 4,5-dihydro-1,3-oxazole structures, have been extensively used in coordination chemistry, particularly in transition metal-catalyzed asymmetric syntheses. Gómez et al. (1999) highlighted their versatility in ligand design and the ability to modulate chiral centers (Gómez, Muller, & Rocamora, 1999).
Synthesis of Oxazole Derivatives for Various Applications
Shapiro (1993) demonstrated the utility of oxazole derivatives in synthesizing complex organic structures, such as calyculin A fragments, showcasing the adaptability of these compounds in synthetic organic chemistry (Shapiro, 1993).
Development of Functionalized Polymers
Summers and Quirk (1996) described the synthesis of oxazolyl polystyrene, a novel functionalized polymer, by reacting poly(styryl)lithium with oxazole derivatives. This study illustrated the potential for using oxazole compounds in polymer chemistry (Summers & Quirk, 1996).
Propriétés
IUPAC Name |
5-(1-chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-8-5-9(2)14(10(3)6-8)12-7-13(11(4)15)17-16-12/h5-6,11,13H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQLEFJCIUKFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(C2)C(C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-4-[(triphenyl-lambda5-phosphanylidene)amino]benzaldehyde](/img/structure/B2808826.png)
![2-methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2808827.png)

![6-(4-Fluorophenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4-pyrimidinol](/img/structure/B2808831.png)



![5-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2808836.png)

![1-Bromo-3-[(2-methoxyethyl)thio]-benzene](/img/structure/B2808839.png)
![3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2808841.png)
![diethyl 3-methyl-5-({[(4-(4-nitrophenyl)-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2808843.png)